molecular formula C10H10ClNO B14415831 (3E)-3-[(4-Chlorophenyl)imino]butan-2-one CAS No. 87277-48-3

(3E)-3-[(4-Chlorophenyl)imino]butan-2-one

Cat. No.: B14415831
CAS No.: 87277-48-3
M. Wt: 195.64 g/mol
InChI Key: PZIKZRIBTMATCC-UHFFFAOYSA-N
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Description

(3E)-3-[(4-Chlorophenyl)imino]butan-2-one is an organic compound characterized by the presence of a chlorophenyl group attached to an imino group, which is further connected to a butanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(4-Chlorophenyl)imino]butan-2-one typically involves the condensation reaction between 4-chloroaniline and acetylacetone. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imino group. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(4-Chlorophenyl)imino]butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

(3E)-3-[(4-Chlorophenyl)imino]butan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-3-[(4-Chlorophenyl)imino]butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-[(4-Bromophenyl)imino]butan-2-one
  • **

Properties

CAS No.

87277-48-3

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

3-(4-chlorophenyl)iminobutan-2-one

InChI

InChI=1S/C10H10ClNO/c1-7(8(2)13)12-10-5-3-9(11)4-6-10/h3-6H,1-2H3

InChI Key

PZIKZRIBTMATCC-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)Cl)C(=O)C

Origin of Product

United States

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